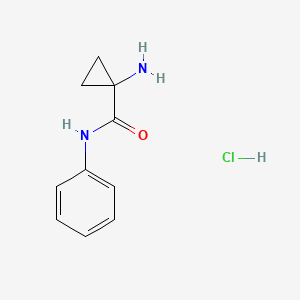

6-Chloro-5-hydroxy-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Chloro-5-hydroxy-1H-indazole” is a chemical compound with the CAS Number: 1403766-67-5 . It has a molecular weight of 168.58 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 168.58 .

科学的研究の応用

Protective Electrode Additives

5-Hydroxy-1H-indazole (HI) has been researched as a film-forming additive for high-voltage positive electrodes in lithium-ion batteries. It generates a protective film through oxidative decomposition before the carbonate electrolyte does, resulting in improved cycling performance of batteries with over-lithiated layered oxide (OLO) positive electrodes (Kang et al., 2014).

Biological Activity Exploration

Compounds containing indazole, such as 4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7hexahydro-3H-indazole-3-one, have been synthesized for investigating their biological activities. These compounds are derived through specific reactions involving esterification, hydrazine hydrate addition, and recrystallization, showcasing indazole derivatives' potential in various biological applications (Usova et al., 2000).

Neuroprotective Effects in Parkinson's Disease

6-Hydroxy-1H-indazole has demonstrated neuroprotective effects on dopaminergic neurons in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP). This compound reduces the loss of dopaminergic neurons, increases dopamine concentration, and alleviates behavioral damage, suggesting its potential as a drug candidate for Parkinson's disease (Xiao-feng et al., 2016).

Synthesis of Indazole Derivatives

Research has focused on synthesizing 2-azetidinone derivatives of 6-nitro-1H-indazole due to their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. These derivatives offer a glimpse into the versatility of indazole-based compounds in developing new therapeutic agents (Samadhiya et al., 2012).

Antagonists for Inflammatory Pain

The discovery of 5-(2-(trifluoromethyl)phenyl)indazoles as transient receptor potential A1 (TRPA1) antagonists highlights the use of indazole derivatives in addressing inflammatory pain. These compounds, identified through high throughput screening and optimized for in vitro activity, have shown efficacy in rodent models of inflammatory pain, showcasing the therapeutic potential of indazole compounds in pain management (Rooney et al., 2014).

Safety and Hazards

将来の方向性

Indazole-containing derivatives, including “6-Chloro-5-hydroxy-1H-indazole”, have a wide variety of medicinal applications . They have gained considerable attention in the field of medicinal chemistry . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

作用機序

Target of Action

6-Chloro-5-hydroxy-1H-indazole, like other indazole-containing compounds, has been found to have a wide variety of medicinal applications . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .

Mode of Action

For instance, they can inhibit kinases, which play crucial roles in cell signaling . This interaction can lead to changes in cell behavior, potentially contributing to the compound’s medicinal effects.

Biochemical Pathways

Given the known targets of indazoles, it can be inferred that the compound may affect pathways involving the targeted kinases . These pathways could include cell signaling pathways, which are critical for various cellular functions.

Result of Action

Based on the known effects of indazoles, it can be inferred that the compound may have anti-inflammatory, anticancer, antihypertensive, and other effects .

特性

IUPAC Name |

6-chloro-1H-indazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGIELYLXHLYPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313326 |

Source

|

| Record name | 6-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1403766-67-5 |

Source

|

| Record name | 6-Chloro-1H-indazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine](/img/structure/B1378798.png)

![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)

![2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1378801.png)

![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)

![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)